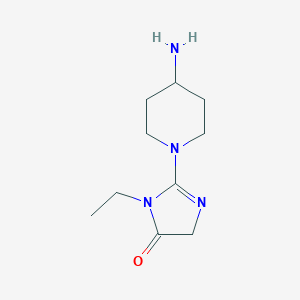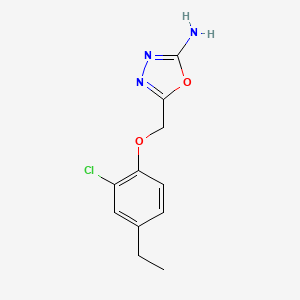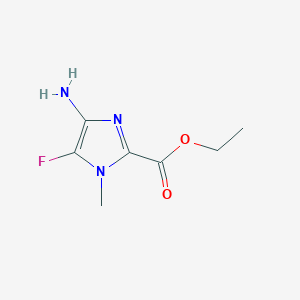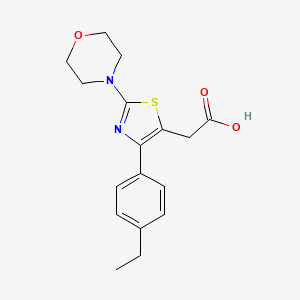
2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a morpholine ring, and an ethyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichromate and reducing agents such as lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its thiazole ring is particularly reactive, allowing it to participate in a range of chemical transformations .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share a similar core structure and exhibit comparable chemical reactivity.
Morpholine Derivatives: These compounds have a morpholine ring and are used in various chemical and pharmaceutical applications.
Uniqueness
What sets 2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid apart is its combination of a thiazole ring, a morpholine ring, and an ethyl-substituted phenyl group.
特性
分子式 |
C17H20N2O3S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
2-[4-(4-ethylphenyl)-2-morpholin-4-yl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-2-12-3-5-13(6-4-12)16-14(11-15(20)21)23-17(18-16)19-7-9-22-10-8-19/h3-6H,2,7-11H2,1H3,(H,20,21) |
InChIキー |
PUVONRUYADXTGR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)N3CCOCC3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




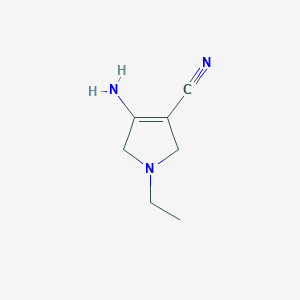

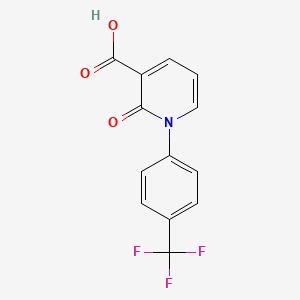
![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11794762.png)

